
10,14-Dimethyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,14-Dimethyltritriacontane is a chemical compound with the molecular formula C35H72 It is a long-chain hydrocarbon, specifically a dimethyl-substituted tritriacontane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10,14-Dimethyltritriacontane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Wittig reaction , which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. This alkene can then be hydrogenated to form the desired alkane. The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and triphenylphosphine as a reagent .
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of long-chain alkenes derived from petroleum sources. This process typically requires high-pressure hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) .
Analyse Chemischer Reaktionen
Types of Reactions: 10,14-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Reagents such as or are used under acidic or basic conditions.
Substitution: Halogenation typically involves reagents like or under UV light or heat.
Major Products:
Oxidation: Produces alcohols, aldehydes, or carboxylic acids.
Substitution: Produces halogenated alkanes
Wissenschaftliche Forschungsanwendungen
10,14-Dimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Investigated for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of 10,14-Dimethyltritriacontane is primarily related to its hydrophobic properties. In biological systems, it interacts with lipid membranes, potentially altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
- 3,7-Dimethyltritriacontane
- 11,15-Dimethyltritriacontane
- 15,19-Dimethyltritriacontane
Comparison: 10,14-Dimethyltritriacontane is unique due to its specific methyl substitution pattern, which can influence its physical and chemical properties. For example, the position of the methyl groups can affect the compound’s melting point, solubility, and reactivity compared to other dimethyltritriacontanes .
Eigenschaften
CAS-Nummer |
89740-17-0 |
|---|---|
Molekularformel |
C35H72 |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
10,14-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-28-31-35(4)33-29-32-34(3)30-27-25-23-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI-Schlüssel |
NIZNLPXKJWGPBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



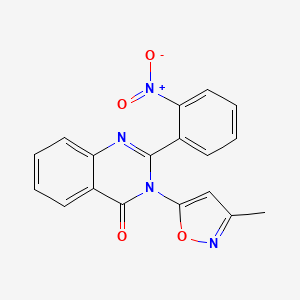
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)


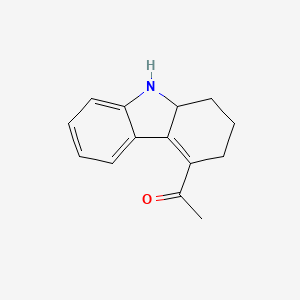

![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
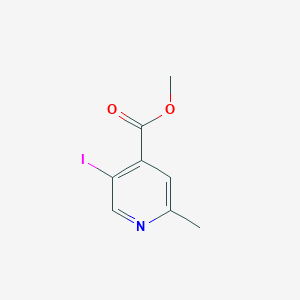
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
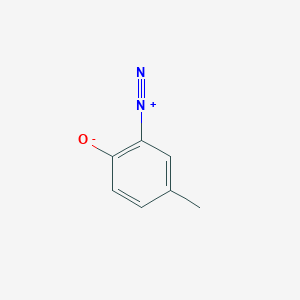

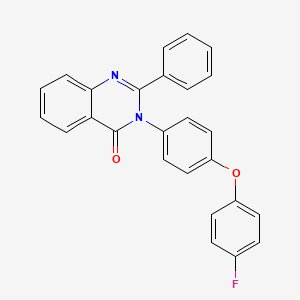
![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
